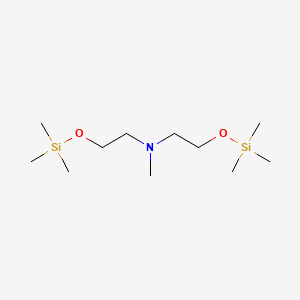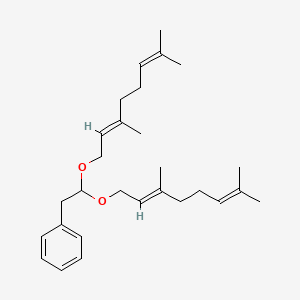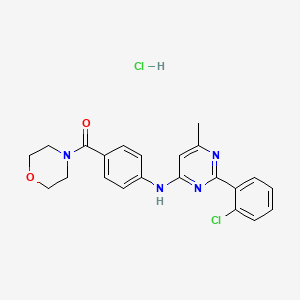![molecular formula C7H14N2 B13803178 (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group. This compound is part of the diazabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology
The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the design of new drugs targeting various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-3,8-diazabicyclo[3.2.1]octane: A similar compound without the methyl group.
(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane: An enantiomer with different stereochemistry.
3,8-diazabicyclo[3.2.1]octane: A parent compound without any substituents.
Uniqueness
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clé InChI |
OQMSHITZFTVBHN-KNVOCYPGSA-N |
SMILES isomérique |
CN1C[C@H]2CC[C@@H](C1)N2 |
SMILES canonique |
CN1CC2CCC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


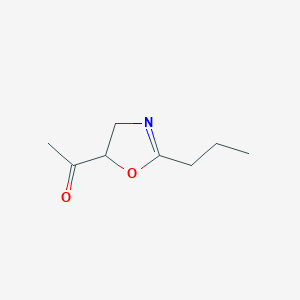
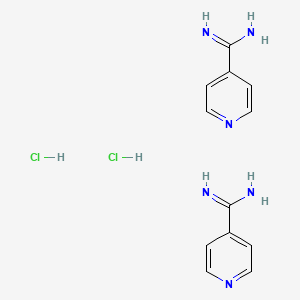
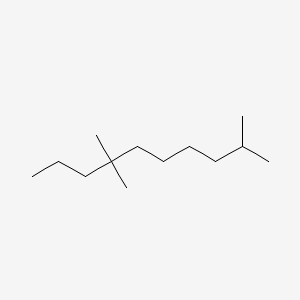
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
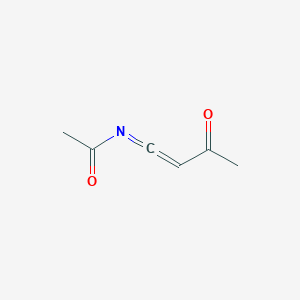
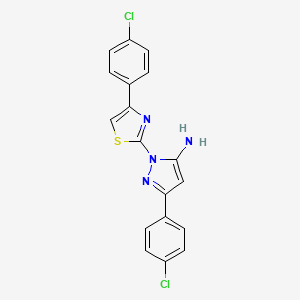
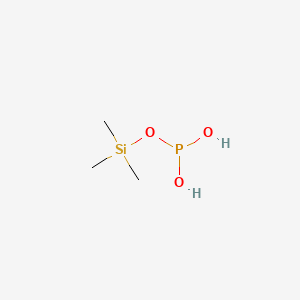
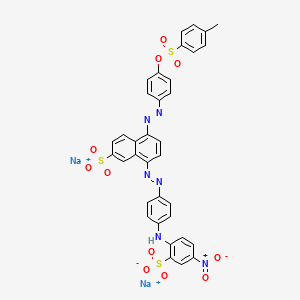
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
